tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate
Description
tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This particular compound is known for its unique structure, which includes a thiophene ring and a hydroxyimino group, making it a versatile intermediate in chemical reactions.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)12-7-8(13-15)9-5-4-6-17-9/h4-6,15H,7H2,1-3H3,(H,12,14)/b13-8- |
InChI Key |
TUCDUUNKHNEUPU-JYRVWZFOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=CS1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiophene derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation to form oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products:
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Medicine: The compound’s derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-butyl N-[(2Z)-2-(hydroxyimino)-2-phenylethyl]carbamate
- tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate
- tert-butyl N-[(2Z)-4-aminobut-2-en-1-yl]carbamate
Uniqueness: The presence of the thiophene ring in tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate distinguishes it from other similar compounds. Thiophene rings are known for their electron-rich nature, which can enhance the compound’s reactivity and binding properties in various chemical and biological contexts .
Biological Activity
tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate, a compound with potential biological activity, is associated with various pharmacological effects. This article reviews its biological activity, synthesizing findings from diverse studies and sources.
- Molecular Formula : C₉H₁₃N₁O₂S
- Molecular Weight : 199.27 g/mol
- CAS Number : 56267-50-6
The biological activity of this compound can be attributed to its structural features, including the thiophene moiety and the hydroxyimino group. These components are known to interact with various biological targets, influencing enzymatic pathways and receptor interactions.
Biological Activities
- Antimicrobial Activity :
-
Antioxidant Properties :
- The presence of the hydroxyimino group is linked to antioxidant activity, which may help in mitigating oxidative stress in biological systems. This property is crucial in preventing cellular damage from free radicals.
- Anti-inflammatory Effects :
Case Studies
Several studies have explored the biological effects of related compounds:
Research Findings
Recent research highlights the need for further investigation into the pharmacological potential of this compound:
- A review indicated that similar compounds could serve as leads for developing new antimicrobial drugs due to their unique mechanisms of action .
- The antioxidant and anti-inflammatory activities suggest that this compound might be beneficial in treating conditions related to oxidative stress and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
